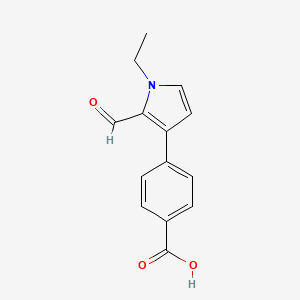
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring fused to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran and acetic acid . The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: 4-(1-Ethyl-2-carboxy-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(1-Ethyl-2-hydroxymethyl-1H-pyrrol-3-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The pyrrole ring can also interact with nucleic acids and proteins, influencing their function and stability .
類似化合物との比較
Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
4-(1-Ethyl-2-formyl-1H-pyrrol-3-yl)benzoic acid is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of substituents provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
4-(1-ethyl-2-formylpyrrol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-15-8-7-12(13(15)9-16)10-3-5-11(6-4-10)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
NLDIHLUBMITLLS-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=C1C=O)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


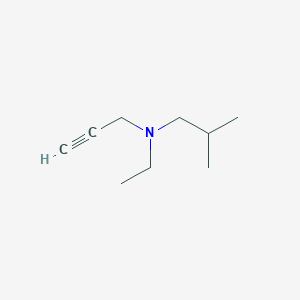
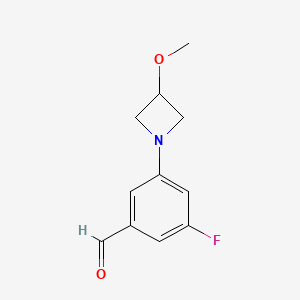
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
![5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)

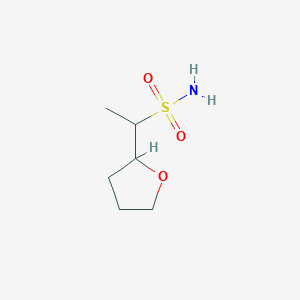
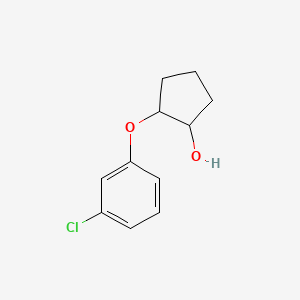
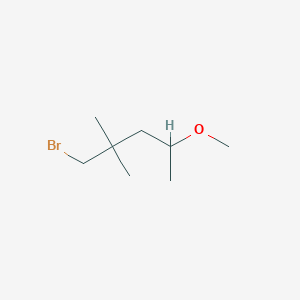
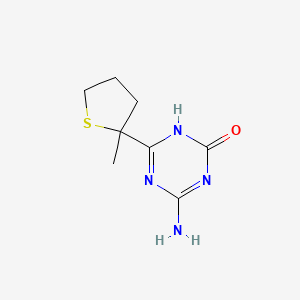
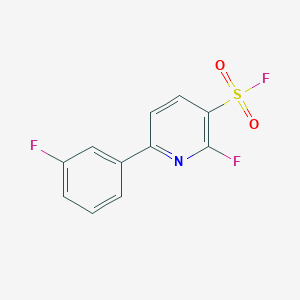
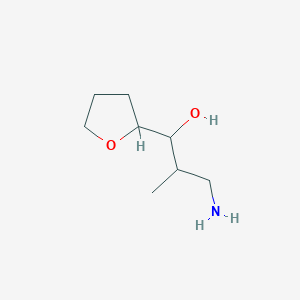
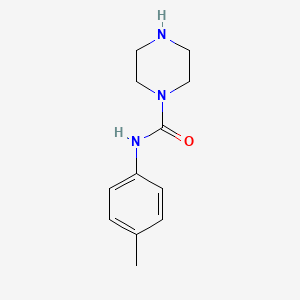

![8-Methyl-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13179251.png)
